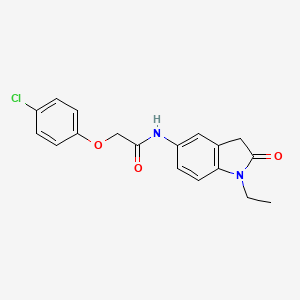

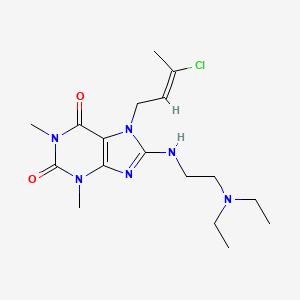

![molecular formula C21H22N2O6S2 B2698173 2-(2,4-difluorophenyl)-7-(3-methoxyphenyl)imidazo[1,2-a]pyrazin-8(7H)-one CAS No. 1116017-48-1](/img/structure/B2698173.png)

2-(2,4-difluorophenyl)-7-(3-methoxyphenyl)imidazo[1,2-a]pyrazin-8(7H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

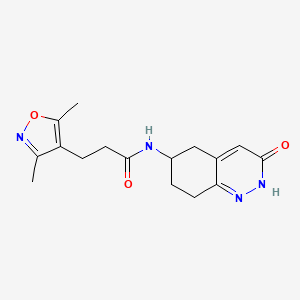

Imidazo[1,2-a]pyrazines are a class of compounds that have received significant attention in the synthetic chemistry community . They act as a versatile scaffold in organic synthesis and drug development .

Synthesis Analysis

Imidazo[1,2-a]pyrazines can be synthesized through different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, chiral compounds synthesis, etc .Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyrazines can be analyzed using various techniques. For instance, X-ray crystallographic analyses can reveal remarkable differences in the molecular packing .Chemical Reactions Analysis

Imidazo[1,2-a]pyrazines can undergo a variety of chemical reactions. For example, they can be functionalized at the C-3 position through a three-component, decarboxylation reaction involving imidazo[1,2-a]pyridine, glyoxalic acid, and boronic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyrazines can be influenced by the introduction of different substituents. For instance, introducing more fluorine atoms into the benzene ring of the primary ligand can significantly improve the thermal stability, photoluminescence quantum yield (PLQY), LUMO energy level, and luminous efficiency of the resulting complexes .Scientific Research Applications

Chemiluminescence Properties

- Electron-Donating Substituent Effect : 2-Methyl-6-arylimidazo[1,2-a]pyrazin-3(7H)-ones, with a substituent such as phenyl, 4-methoxyphenyl, or 4-trifluoromethoxyphenyl, display chemiluminescence in protic solvents. The efficiency of neutral singlet excited state formation is increased by electron-donating methoxy groups, suggesting potential applications in chemiluminescence-based assays and imaging technologies (Teranishi, Hisamatsu, & Yamada, 1999).

Synthesis of Novel Derivatives

- Imidazo[1,2-b]pyrazole Derivatives : Novel 2,3-dihydro-1H-imidazo[1,2-b]pyrazole derivatives have been synthesized, demonstrating the versatility of this chemical structure for generating new compounds with potential applications in various fields of chemistry and pharmacology (Pilgram, 1980).

Optical and Electrochromic Properties

- Asymmetric Imidazole/Pyrene/Pyrazine Based Compounds : These compounds exhibit visualized acidichromism and near-infrared electrochromism, indicating potential use in developing color-changing materials and sensors (Ma et al., 2015).

Structural and Spectroscopic Analysis

- Fundamental Physical Properties : Studies on 2-methyl and 2-phenylimidazo[1,2-a]pyrazin-3(7H)-one derivatives have contributed to understanding their structural and spectroscopic properties, which can inform further research and development in materials science (Nakai et al., 2003).

Catalytic Applications

- Microwave-Assisted Synthesis : The use of disulfonic acid imidazolium chloroaluminate as a catalyst for synthesizing certain pyrazole derivatives demonstrates the role of this compound in facilitating efficient chemical reactions (Moosavi‐Zare et al., 2013).

Antiproliferative Agents in Cancer Research

- Targeting P53 in Lung Cancer : Imidazo[1,2-a]pyrazine derivatives have shown potential as antiproliferative agents, particularly in targeting P53 in non-small cell lung cancer cell lines, indicating a potential application in cancer therapeutics (Bazin et al., 2016).

Conformational Influence on Chemiluminescence

- Conformational Effects on Light Production : Studies on analogs of 2-methyl-6-(4-methoxyphenyl)imidazo[1,2-alpha]pyrazin-3(7H)-one revealed how conformational changes influence chemiluminescence efficiency, which is crucial for designing efficient light-producing materials (Teranishi, 2001).

properties

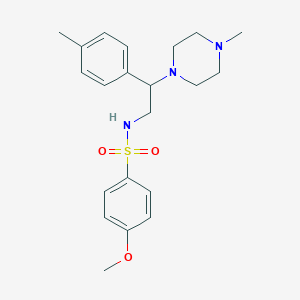

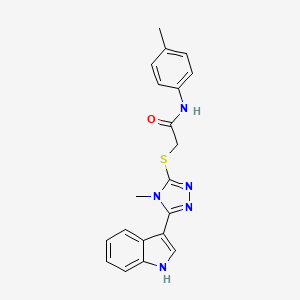

IUPAC Name |

3-[benzenesulfonyl(methyl)amino]-N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O6S2/c1-23(31(25,26)15-8-6-5-7-9-15)16-10-11-30-20(16)21(24)22-14-12-17(27-2)19(29-4)18(13-14)28-3/h5-13H,1-4H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQSLPCZTROUYIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(SC=C1)C(=O)NC2=CC(=C(C(=C2)OC)OC)OC)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(N-methylbenzenesulfonamido)-N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide](/img/structure/B2698094.png)

![Diethyl bicyclo[3.2.2]nonane-1,5-dicarboxylate](/img/structure/B2698097.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2698105.png)

![(E)-1-[3-(3-Methylimidazol-4-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one;hydrochloride](/img/structure/B2698109.png)